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Compound of Interest

Compound Name: Heptyl hexanoate

Cat. No.: B1593790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Heptyl hexanoate, a fatty acid ester, is a molecule of interest in various scientific domains,

from flavor and fragrance chemistry to potential applications in biological systems. This

technical guide provides a comprehensive overview of the chemical properties, structure, and

analytical methodologies pertaining to heptyl hexanoate. It also explores a hypothetical

signaling pathway relevant to drug development, based on the known biological activities of

similar lipid molecules. Detailed experimental protocols for its synthesis and analysis are

provided to facilitate further research and application.

Chemical Properties and Structure
Heptyl hexanoate is the ester formed from the condensation of hexanoic acid and heptanol.

Its chemical and physical properties are summarized in the tables below.
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Parameter Value

IUPAC Name heptyl hexanoate[1]

Synonyms
Hexanoic acid, heptyl ester; n-Heptyl

hexanoate; Heptyl caproate

CAS Number 6976-72-3[1]

Molecular Formula C13H26O2[1]

Canonical SMILES CCCCCCCOC(=O)CCCCC[1]

InChI
InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-

13(14)11-9-6-4-2/h3-12H2,1-2H3[1]

InChIKey QEKCBKVWQYEUGY-UHFFFAOYSA-N[1]

Physicochemical Properties
Property Value Unit

Molecular Weight 214.34 g/mol [1]

Boiling Point 258.6 °C at 760 mmHg

Density 0.869 g/cm³

Refractive Index 1.432

Flash Point 109.6 °C

Vapor Pressure 0.0136 mmHg at 25°C

Water Solubility 1.132 mg/L at 25°C (estimated)

logP (Octanol-Water Partition

Coefficient)
4.9

Experimental Protocols
Synthesis of Heptyl Hexanoate via Fischer Esterification
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This protocol describes the synthesis of heptyl hexanoate from hexanoic acid and 1-heptanol

using Fischer esterification, a common method for ester synthesis.

Materials:

Hexanoic acid

1-Heptanol

Concentrated sulfuric acid (catalyst)

Toluene

5% Sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Separatory funnel

Heating mantle

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a 250 mL round-bottom flask, combine 1-heptanol (0.5 mol), hexanoic

acid (0.6 mol, 1.2 equivalents), and toluene (50 mL).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the

mixture.

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on

the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and

collect in the Dean-Stark trap. Continue reflux until no more water is collected (approximately

2-4 hours).

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer

the mixture to a separatory funnel.

Washing:

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining

acid. Be cautious of CO₂ evolution.

Wash the organic layer with water.

Wash the organic layer with brine to remove any remaining water.

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous

magnesium sulfate.

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

Purification: Purify the crude heptyl hexanoate by fractional distillation under reduced

pressure.

Diagram of Synthesis Workflow:
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1. Combine 1-Heptanol, Hexanoic Acid, and Toluene

2. Add Sulfuric Acid Catalyst

3. Reflux with Dean-Stark Trap to Remove Water

4. Cool Reaction Mixture

5. Neutralize with Sodium Bicarbonate

6. Wash with Water and Brine

7. Dry with Anhydrous Magnesium Sulfate

8. Remove Toluene via Rotary Evaporation

9. Purify by Fractional Distillation

Pure Heptyl Hexanoate

Click to download full resolution via product page

Fischer Esterification workflow for Heptyl Hexanoate synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
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This protocol outlines a general method for the analysis of heptyl hexanoate in a sample

matrix, such as a plant extract.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization

(EI) source.

Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film

thickness) is suitable.

Sample Preparation (for a plant extract):

Extraction: Extract the plant material with a suitable solvent (e.g., methanol or

dichloromethane) using a technique like maceration or Soxhlet extraction.

Concentration: Concentrate the extract using a rotary evaporator.

Dilution: Dilute the concentrated extract in a suitable solvent (e.g., hexane) to an appropriate

concentration for GC-MS analysis.

Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

GC-MS Parameters:

Injector Temperature: 250 °C

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes

Ramp: Increase to 280 °C at a rate of 10 °C/min

Final hold: Hold at 280 °C for 5 minutes

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Injection Mode: Splitless
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MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Energy: 70 eV

Mass Scan Range: m/z 40-500

Data Analysis:

Peak Identification: Identify the peak corresponding to heptyl hexanoate by comparing its

retention time and mass spectrum with a known standard.

Quantification: For quantitative analysis, create a calibration curve using standard solutions

of heptyl hexanoate.

Diagram of GC-MS Analysis Workflow:
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Sample Preparation (Extraction, Concentration, Dilution, Filtration)

Injection into GC-MS

Chromatographic Separation in GC Column

Electron Ionization in MS Source

Mass Analysis and Detection

Data Analysis (Peak Identification and Quantification)

Identification and/or Quantification of Heptyl Hexanoate

Click to download full resolution via product page

General workflow for the GC-MS analysis of Heptyl Hexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are powerful tools for the structural elucidation of heptyl hexanoate.
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Sample Preparation:

Dissolve a small amount of purified heptyl hexanoate (5-10 mg) in a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

Instrumentation:

A standard NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H-NMR Chemical Shifts (in CDCl₃):

~4.05 ppm (triplet): -O-CH₂-CH₂- (Heptyl chain)

~2.28 ppm (triplet): -C(=O)-CH₂-CH₂- (Hexanoate chain)

~1.60 ppm (multiplet): -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-

~1.30 ppm (multiplet): -CH₂- chain protons

~0.89 ppm (triplet): -CH₃ protons of both heptyl and hexanoate chains

Expected ¹³C-NMR Chemical Shifts (in CDCl₃):

~174 ppm: -C=O (Ester carbonyl)

~64 ppm: -O-CH₂- (Heptyl chain)

~34 ppm: -C(=O)-CH₂- (Hexanoate chain)

~31, 29, 28, 26, 25, 22 ppm: -CH₂- chain carbons

~14 ppm: -CH₃ carbons

Diagram of NMR Analysis Logic:
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Heptyl Hexanoate Sample

Acquire 1H and 13C NMR Spectra

Analyze Chemical Shifts Analyze Integration (1H NMR) Analyze Multiplicity (Splitting Patterns)

Elucidate Chemical Structure

Click to download full resolution via product page

Logical workflow for NMR-based structural elucidation.

Hypothetical Signaling Pathway in Drug
Development
While direct evidence for the biological activity of heptyl hexanoate in mammalian systems is

limited, its structure as a long-chain fatty acid ester suggests potential interactions with

pathways known to be modulated by similar lipid molecules. Fatty acids and their derivatives

are recognized as signaling molecules that can activate G protein-coupled receptors (GPCRs),

such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).

Activation of GPR120 by long-chain fatty acids has been shown to mediate anti-inflammatory

effects and improve insulin sensitivity, making it a therapeutic target for metabolic diseases. It is

plausible that heptyl hexanoate could act as a ligand for GPR120.

Hypothetical GPR120/FFAR4 Activation Pathway:

Ligand Binding: Heptyl hexanoate binds to the GPR120 receptor on the cell surface.
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G Protein Activation: This binding event induces a conformational change in the receptor,

leading to the activation of the Gαq subunit of the associated G protein.

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Downstream Effects:

IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

DAG activates protein kinase C (PKC).

Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC can lead to

various cellular responses, including the modulation of gene expression related to

inflammation and metabolism.

Diagram of Hypothetical Signaling Pathway:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

Heptyl Hexanoate

GPR120/FFAR4 Receptor

Binds to

Gαq Protein

Activates

Phospholipase C (PLC)

Activates

PIP2

Hydrolyzes

IP3 DAG

Intracellular Ca²⁺ Release

Triggers

Protein Kinase C (PKC) Activation

Activates

Cellular Response (e.g., Anti-inflammatory Effects, Improved Insulin Sensitivity)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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